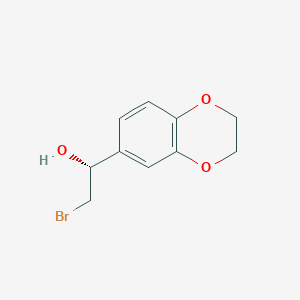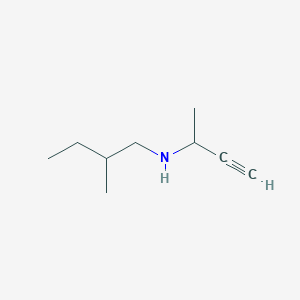
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is an organic compound that features a bromine atom, a benzodioxin ring, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethan-1-ol group to an alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Major Products Formed
Substitution: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol derivatives.
Oxidation: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanal or 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanoic acid.
Reduction: Formation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane.
Scientific Research Applications
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzodioxin ring can interact with hydrophobic pockets in receptors, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: Without the (1R) configuration, this compound has similar reactivity but may differ in biological activity.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol: The non-brominated version, which lacks the reactivity associated with the bromine atom.
Uniqueness
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a benzodioxin ring. This combination of features makes it particularly useful in asymmetric synthesis and in the development of chiral pharmaceuticals.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C10H11BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6H2/t8-/m0/s1 |
InChI Key |
GDDCWSLVZAXMLA-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H](CBr)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Potassium trifluoro[(phenylsulfanyl)methyl]boranuide](/img/structure/B13193790.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)
![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)





![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)

